

Technical Support Center: AZ66 Magnesium Alloy Casting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ66

Cat. No.: B605735

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hot tearing during the casting of **AZ66** magnesium alloy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your **AZ66** casting experiments and provides actionable solutions.

Q1: We are observing significant hot tearing in our **AZ66** castings. What are the primary causes?

A1: Hot tearing in **AZ66** castings primarily occurs during solidification when tensile stresses, induced by thermal contraction, exceed the strength of the semi-solid metal. The main contributing factors are:

- **Inadequate Liquid Feeding:** As the alloy cools and solidifies, dendrites form a coherent network. If the flow of remaining liquid metal is insufficient to compensate for the shrinkage, voids and cracks can form.^[1]
- **Thermal Stresses and Strains:** Large temperature gradients across the casting lead to non-uniform contraction, generating stresses that can cause the semi-solid structure to tear apart.^{[2][3]}

- Alloy Composition: Alloys with a wide solidification range, like **AZ66**, are more susceptible to hot tearing as they remain in a vulnerable semi-solid state for a longer duration.[4]
- Mold Constraint: A rigid mold that restricts the casting's contraction can significantly increase the tensile stresses.[4]

Q2: How can we mitigate hot tearing by adjusting our casting process parameters?

A2: Optimizing your casting parameters is a critical step in preventing hot tearing. Here are key parameters to consider:

- Mold Temperature: Increasing the mold temperature can significantly reduce hot tearing. A higher mold temperature promotes more uniform solidification and reduces the temperature gradient between the casting and the mold, thereby lowering thermal stresses.[5][6] For the similar AZ91D alloy, mold temperatures above 340°C (644°F) were found to virtually eliminate hot tears.[5]
- Pouring Temperature: The effect of pouring temperature is less pronounced than mold temperature.[5] However, excessively high pouring temperatures can increase the solidification time and the propensity for hot tearing. It is generally recommended to use a superheat of 125°C to 160°C above the liquidus temperature.
- Cooling Rate: A slower cooling rate can be beneficial as it allows more time for liquid metal to feed the interdendritic regions and heal incipient cracks.[7] However, very slow cooling can lead to coarser grain structures, which are more prone to hot tearing. Therefore, an optimal cooling rate should be determined for your specific casting geometry.

Q3: What is the role of grain refinement in preventing hot tearing in **AZ66** castings?

A3: Grain refinement is a highly effective method for reducing hot tearing susceptibility in magnesium alloys.[1][8]

- Improved Feeding: A fine-grained structure provides more interdendritic channels for liquid metal to flow, enhancing the feeding capability to compensate for solidification shrinkage.[8]
- Strain Accommodation: A larger number of grain boundaries in a fine-grained structure can better accommodate thermal strains, reducing the likelihood of crack formation.[1]

- **Reduced Stress Concentration:** Fine, equiaxed grains can relieve stress more effectively than coarse, dendritic grains.

The addition of grain refiners, such as those based on titanium and boron, has been shown to significantly reduce hot tearing. For AZ91D alloy, the addition of a TiBor grain refiner reduced the grain size by approximately 70% and led to a nearly complete elimination of hot tearing.[9]

Q4: How does the design of the mold and casting affect the formation of hot tears?

A4: Mold and casting design play a crucial role in managing stresses and promoting directional solidification to prevent hot tearing.[10][11][12]

- **Uniform Wall Thickness:** Designing castings with uniform wall thickness helps to avoid hot spots and ensures a more uniform cooling rate, minimizing thermal stresses.[10][12]
- **Avoid Sharp Corners:** Sharp corners act as stress raisers and are common sites for hot tear initiation. Incorporating generous fillets and radii in the casting design can mitigate this.[12]
- **Proper Gating and Riser:** The gating system should be designed to ensure smooth, non-turbulent filling of the mold cavity. Risers should be appropriately sized and located to provide an adequate supply of molten metal to feed the casting as it shrinks.[12]
- **Collapsible Molds/Cores:** For complex geometries, using collapsible sand molds or cores can help to reduce the constraint on the casting as it contracts.

Frequently Asked Questions (FAQs)

Q1: What is hot tearing and how does it differ from other casting defects?

A1: Hot tearing, also known as hot cracking, is a casting defect that occurs at high temperatures during solidification when the alloy is in a semi-solid (mushy) state.[4] It manifests as irregular, jagged cracks. This differs from cold cracks, which occur at lower temperatures after solidification is complete and are typically more linear in appearance.

Q2: Is **AZ66** particularly susceptible to hot tearing?

A2: Magnesium alloys in the AZ series, including **AZ66**, are known to be susceptible to hot tearing due to their wide solidification range.[4] This extended period in the semi-solid state

makes them more vulnerable to the stresses that cause tearing.

Q3: Can simulation software help in predicting and preventing hot tearing?

A3: Yes, casting simulation software (e.g., ProCAST, MAGMASOFT) can be a valuable tool.^[7]

These programs can predict temperature distribution, solidification patterns, and stress development within the casting. This allows for the optimization of casting design and process parameters to minimize the risk of hot tearing before any physical experiments are conducted.

^[7]

Q4: Are there any specific alloying additions that can reduce hot tearing in **AZ66**?

A4: While the base composition of **AZ66** defines its general susceptibility, minor additions of certain elements can influence hot tearing. For instance, in the similar AZ91 alloy, trace additions of calcium (around 0.1 wt.%) have been shown to improve hot tearing resistance by refining the microstructure and increasing the eutectic content, which aids in liquid feeding. However, excessive additions can have a detrimental effect.

Quantitative Data Summary

The following tables summarize the quantitative effects of key process parameters on the hot tearing susceptibility of magnesium alloys, primarily based on studies of the similar AZ91D alloy.

Table 1: Effect of Mold Temperature on Hot Tearing Severity in AZ91D Alloy

Mold Temperature (°C)	Hot Tearing Severity
300	Severe and continuous hot tears
325	Discontinuous hairline hot tear
350 and higher	No visible hot tears
Data sourced from a study on AZ91D alloy, which is expected to have similar behavior to AZ66. ^[9]	

Table 2: Effect of TiBor Grain Refiner on Hot Tearing of AZ91D Alloy at 325°C Mold Temperature

Grain Refiner Addition	Average Grain Size Reduction	Hot Tear Description
None	0%	Micro hot tear spanning several dendritic grains, ~0.6 mm into the casting
Low TiBor	~70%	Micro hot tear on the surface only
High TiBor	>70%	Further reduction in hot tear size, only surface interdendritic voids observed

This data illustrates the significant improvement in hot tearing resistance with the addition of a grain refiner.[9]

Experimental Protocols

Constrained Rod Casting Test for Hot Tearing Susceptibility

This method is commonly used to experimentally evaluate the hot tearing susceptibility of alloys under controlled conditions.

Objective: To induce and quantify hot tearing in a casting by restraining its contraction during solidification.

Apparatus:

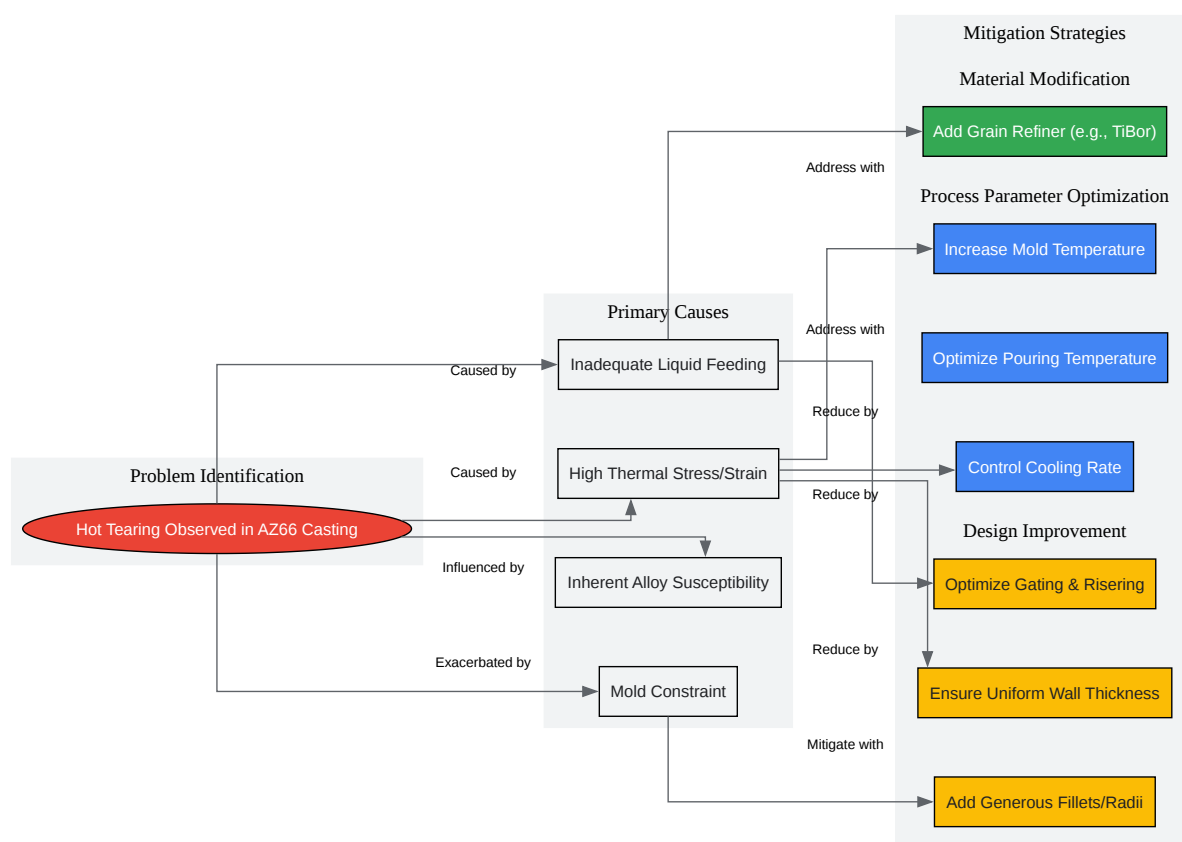
- A permanent mold, typically made of steel, consisting of a horizontal bar connected to a vertical sprue at one end and an anchoring flange at the other. The contraction of the bar is restrained by the sprue and flange.
- Thermocouples to monitor the temperature of the mold and the casting.

- A means to preheat the mold to a desired temperature.

Procedure:

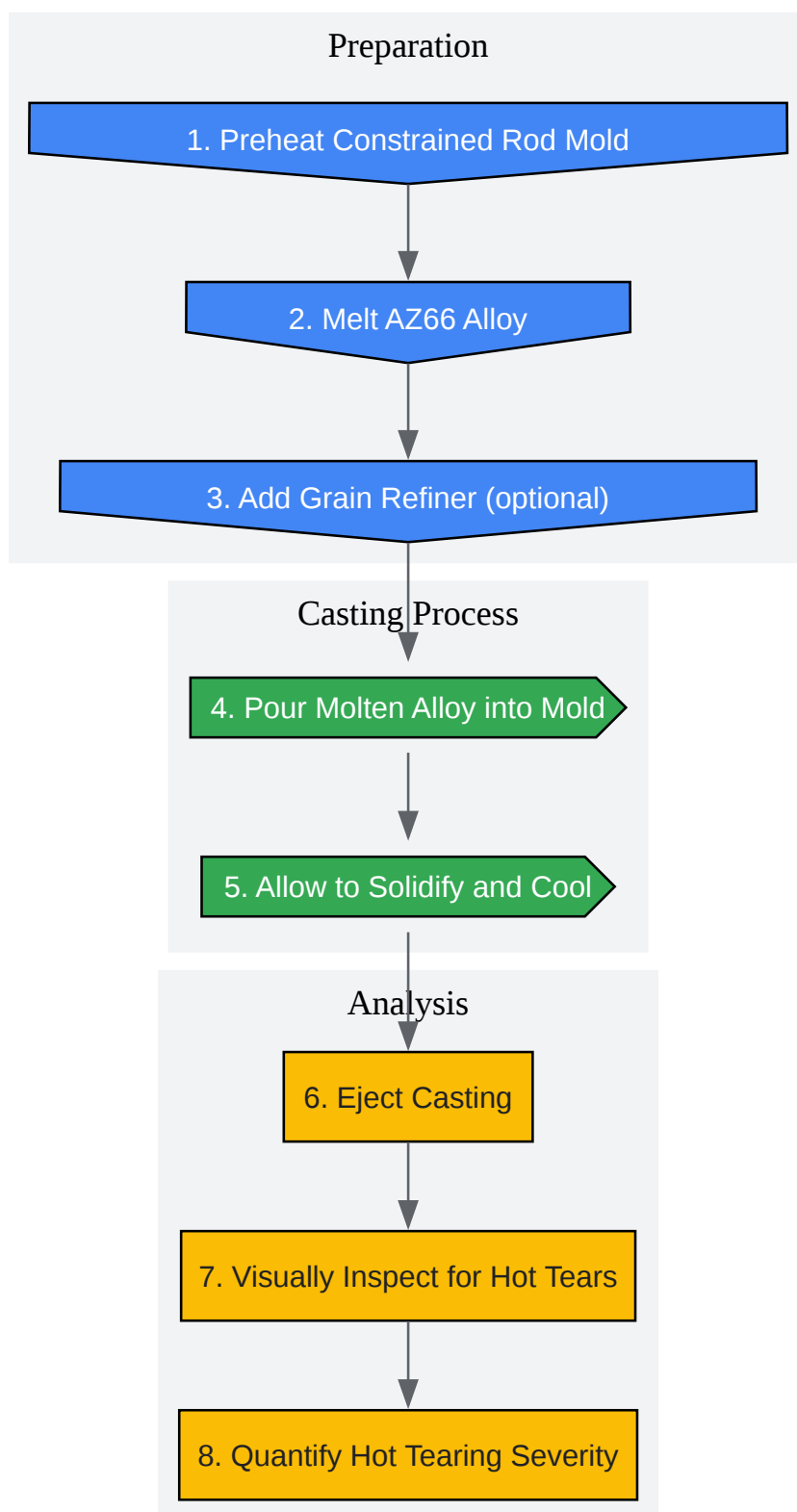
- Preheat the steel mold to the desired initial temperature. Mold temperatures can be varied to study their effect on hot tearing.
- Melt the **AZ66** alloy and bring it to the specified pouring temperature (e.g., 700°C).
- If investigating the effect of grain refinement, add the desired amount of grain refiner to the molten alloy and stir thoroughly.
- Pour the molten alloy into the preheated mold.
- Allow the casting to solidify and cool.
- Once cooled, eject the casting from the mold.
- Visually inspect the casting for hot tears, particularly at the junction of the horizontal bar and the sprue.
- The severity of hot tearing can be quantified by measuring the length and depth of the cracks. A semi-quantitative rating scale can also be used.

Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for minimizing hot tearing in **AZ66** casting.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cins.ca [cins.ca]
- 5. acrc.manufacturing.uci.edu [acrc.manufacturing.uci.edu]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. researchgate.net [researchgate.net]
- 8. amg-al.com [amg-al.com]
- 9. hereon.de [hereon.de]
- 10. Design for Casting and Molding Principles and Best Practices – Introduction to Mechanical Design and Manufacturing [uark.pressbooks.pub]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. designgyan.com [designgyan.com]
- To cite this document: BenchChem. [Technical Support Center: AZ66 Magnesium Alloy Casting]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605735#minimizing-hot-tearing-during-az66-casting\]](https://www.benchchem.com/product/b605735#minimizing-hot-tearing-during-az66-casting)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com